molecular formula C27H44O4 B1236016 19,25-Dde-vitamin D3 CAS No. 96999-67-6

19,25-Dde-vitamin D3

Katalognummer: B1236016
CAS-Nummer: 96999-67-6
Molekulargewicht: 432.6 g/mol
InChI-Schlüssel: WFZFISRRLUYGJF-AEUFDVQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

19,25-Dde-vitamin D3 is a synthetically modified secosteroid derived from native cholecalciferol (Vitamin D3) . This analog is designed for specialized biochemical and metabolic research, particularly as a tool to elucidate the complex pathways of vitamin D metabolism. Its core research value lies in its specific chemical modifications, which are believed to alter its interaction with metabolic enzymes such as CYP24A1, potentially allowing scientists to track metabolic fate or probe the activity of the vitamin D receptor (VDR) in experimental models . As a prohormone, the biological effects of vitamin D are mediated by its active metabolite, 1,25-dihydroxyvitamin D, which binds to the nuclear VDR to regulate gene transcription involved in calcium-phosphate homeostasis, immune function, and cellular proliferation . Researchers utilize this compound to investigate these mechanisms in contexts such as cancer biology, autoimmune disorders, and bone metabolism. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

96999-67-6

Molekularformel

C27H44O4

Molekulargewicht

432.6 g/mol

IUPAC-Name

(3S,5R)-3-[(E)-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-1,3,4,5,6,7-hexahydro-2-benzofuran-1,5-diol

InChI

InChI=1S/C27H44O4/c1-17(7-5-13-26(2,3)30)22-11-12-23-18(8-6-14-27(22,23)4)15-24-21-16-19(28)9-10-20(21)25(29)31-24/h15,17,19,22-25,28-30H,5-14,16H2,1-4H3/b18-15+/t17-,19-,22-,23+,24+,25?,27-/m1/s1

InChI-Schlüssel

WFZFISRRLUYGJF-AEUFDVQMSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)C(O3)O)C

Isomerische SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\[C@H]3C4=C(CC[C@H](C4)O)C(O3)O)C

Kanonische SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)C(O3)O)C

Synonyme

19,25-DDE-vitamin D3
19,25-dihydroxy-6,19-dihydro-6,19-epoxyvitamin D3

Herkunft des Produkts

United States

Synthetic Methodologies and Chemical Derivatization of 19,25 Dde Vitamin D3

Retrosynthetic Analysis and Strategic Disconnections for 19,25-Didehydro-vitamin D3

A common retrosynthetic approach for vitamin D analogs, including 19,25-Didehydro-vitamin D3, involves disconnecting the molecule into two key fragments: an A-ring precursor and a CD-ring/side-chain fragment. This convergent strategy allows for flexibility in modifying each part of the molecule independently. nih.govpnas.org

The primary disconnection is typically made at the C7-C8 bond of the triene system. This leads to an A-ring synthon and a CD-ring fragment. The CD-ring fragment itself contains the fused C and D rings and the attached side chain. For 19,25-Didehydro-vitamin D3, the side chain would feature the characteristic triple bond.

A key building block often utilized for the CD-ring system is the Inhoffen-Lythgoe diol, which can be derived from the degradation of vitamin D2. pnas.org Alternatively, a de novo synthesis of the CD-ring can be undertaken. pnas.org The A-ring precursor is a chiral, functionalized cyclohexanone (B45756) derivative.

Development and Optimization of Convergent Synthetic Pathways

Convergent synthesis is the most widely used method for producing various vitamin D analogs due to its versatility. nih.gov This approach allows for the independent preparation and modification of the A-ring and the CD-ring/side-chain components before their final coupling.

A-Ring Precursor Synthesis and Functionalization

From Quinic Acid: (-)-Quinic acid is a common and commercially available starting material for synthesizing A-ring precursors because it possesses the correct stereochemistry at certain positions. nih.gov

From (R)-carvone: Another approach utilizes the inexpensive starting material (R)-carvone, with an ene reaction serving as a key step. researchgate.net

Organocatalytic Desymmetrization: A novel asymmetric synthesis has been developed for the A-ring of calcifediol (B1668214) precursors, which involves the organocatalytic enantioselective desymmetrization of a prochiral cyclic anhydride. acs.org

From Lyxose: Syntheses of A-ring precursors for 2-hydroxy or 2-alkoxy vitamin D3 analogs have been achieved starting from lyxose. swinburne.edu.au

These A-ring synthons are often prepared as phosphine (B1218219) oxides or other reactive species to facilitate the subsequent coupling reaction. nih.goviiarjournals.org

CD-Ring and Side Chain Elaboration

The CD-ring and its attached side chain form the other key fragment in the convergent synthesis.

From Vitamin D Degradation: A common source for the CD-ring fragment is Grundmann's ketone, which is derived from the oxidative degradation of vitamin D2 or D3. nih.govmdpi.com This fragment can then be further modified.

De Novo Synthesis: Total synthesis of the CD-ring system provides an alternative to degradation methods. pnas.org One such approach involves a Pauson-Khand reaction to construct the bicyclic ring system. iiarjournals.org

Side Chain Introduction: The specific side chain of 19,25-Didehydro-vitamin D3, featuring a triple bond, would be constructed and attached to the CD-ring. This often involves standard organic reactions to build the carbon chain and introduce the alkyne functionality. For instance, the introduction of a C23 hydroxy group has been achieved through Claisen condensation or Grignard reactions. nih.gov

Key Coupling Reactions (e.g., Wittig-Horner Condensation)

The Wittig-Horner reaction is a cornerstone of vitamin D synthesis, used to couple the A-ring and CD-ring/side-chain fragments. nih.goviiarjournals.orgacs.org This reaction involves the condensation of an A-ring phosphine oxide with a CD-ring ketone (such as a Grundmann's ketone derivative). nih.govnih.gov The Wittig-Horner reaction is highly valued for its efficiency in forming the crucial C7-C8 double bond and constructing the triene system of the vitamin D scaffold. researchgate.net

Other coupling reactions have also been explored:

Julia-type Olefination: This has been used as an alternative to the Wittig-Horner reaction for coupling the A-ring and CD-ring fragments. nih.goviiarjournals.orgmdpi.com

Suzuki and Sonogashira Coupling: These reactions have been employed for the simultaneous introduction of side-chain and seco-B,A-ring fragments. mdpi.com

Carbenoid Eliminative Cross-Coupling (CEXc): This newer method is being explored for the stereocontrolled synthesis of the vitamin D conjugated triene system. digitellinc.com

Stereochemical Control and Diastereoselectivity in 19,25-Didehydro-vitamin D3 Synthesis

Controlling the stereochemistry during the synthesis of vitamin D analogs is paramount, as the biological activity is highly dependent on the three-dimensional arrangement of the atoms.

Starting Material Control: The use of chiral starting materials like (-)-quinic acid helps to establish the correct stereochemistry in the A-ring. nih.gov

Stereocontrolled Reactions: Specific reactions are chosen to ensure the desired stereochemical outcome. For example, a palladium(0)-induced pnas.orgpnas.org-sigmatropic rearrangement has been used for the stereocontrolled introduction of a hydroxyl group at the 24-position. nih.gov

Diastereomer Separation: In cases where a reaction produces a mixture of diastereomers, such as in some Julia-type olefination reactions, separation is often achieved using techniques like High-Performance Liquid Chromatography (HPLC). iiarjournals.org The ratio of diastereomers can sometimes be influenced by the substituents on the A-ring. mdpi.com

Purification and Characterization Techniques for Novel Analogs

The final steps in the synthesis of any new vitamin D analog are its purification and thorough characterization to confirm its structure and purity.

Purification:

Chromatography: A variety of chromatographic techniques are essential for purification. These include flash column chromatography, often using silica (B1680970) gel or alumina, and High-Performance Liquid Chromatography (HPLC), which is crucial for separating closely related diastereomers. iiarjournals.orggoogle.com Thin-layer chromatography (TLC) is used for monitoring the progress of reactions and for initial purity assessment. google.com

Crystallization: When possible, crystallization is an excellent method for obtaining highly pure compounds. google.com

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for elucidating the structure of the synthesized analog. Nuclear Overhauser Effect (NOE) experiments are particularly important for determining the relative stereochemistry of the molecule. iiarjournals.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the new compound. researchgate.net

Other Spectroscopic Methods: Infrared (IR) spectroscopy can be used to identify key functional groups, and UV spectroscopy is useful for characterizing the conjugated triene system.

Design Principles for Modulating Structural Features in Vitamin D Analogs Relevant to 19,25-Dde-vitamin D3

The design of vitamin D analogs is a strategic process aimed at separating the therapeutic effects (e.g., anti-proliferative, pro-differentiating) from the calcemic side effects associated with the natural hormone, 1α,25-dihydroxyvitamin D3. nih.govjst.go.jpnih.gov The structural modifications in 19,25-Didehydro-vitamin D3, specifically the absence of the C19-methylene group and the unsaturation in the side chain, are prime examples of these design principles in action.

Side-Chain Modifications: The side chain of vitamin D plays a crucial role in its interaction with the VDR and its metabolic stability. Modifications to the side chain are a key strategy for modulating the biological activity of vitamin D analogs. The introduction of a double or triple bond at the C25 position, creating a "dehydro" analog, can impact the flexibility and conformation of the side chain. This, in turn, can affect how the analog binds to the VDR and its susceptibility to metabolic degradation by enzymes like CYP24A1. jst.go.jp The goal of such modifications is often to increase the potency of the desired therapeutic effects while minimizing the impact on calcium metabolism. nih.gov

Table 2: Impact of Structural Modifications on Vitamin D Analog Properties

Structural ModificationRationalePotential Effect on Biological Activity
19-nor (C19 deletion) Reduce calcemic effectsDecreased hypercalcemic activity, retained or enhanced anti-proliferative and pro-differentiating effects. jst.go.jp
25-dehydro (Side-chain unsaturation) Modulate VDR binding and metabolic stabilityAltered VDR affinity and transcriptional activity, potentially increased resistance to metabolic degradation.
C2-substitution on A-ring Fine-tune A-ring conformation and VDR interactionCan enhance VDR binding affinity and biological potency. mdpi.com

Metabolic Profiling and Biotransformation Pathways of 19,25 Dde Vitamin D3

Enzymatic Hydroxylation and Deactivation Processes in Preclinical Models

The metabolic fate of vitamin D compounds is largely governed by a series of hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. imrpress.comsymeres.com These enzymes play a pivotal role in both the activation and catabolism of vitamin D and its analogs. iiarjournals.orgdiva-portal.org

Role of Cytochrome P450 Enzymes (e.g., CYP2R1, CYP27B1, CYP24A1) in Analog Metabolism

The key enzymes in vitamin D metabolism are CYP2R1, CYP27B1, and CYP24A1. imrpress.comnih.gov Vitamin D3 is first hydroxylated in the liver by CYP2R1 to form 25-hydroxyvitamin D3 (25(OH)D3), the main circulating form. nih.govcreative-diagnostics.com This is followed by a second hydroxylation in the kidneys by CYP27B1 to produce the biologically active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.govvitamind-journal.it

Conversely, CYP24A1 is the primary enzyme responsible for the deactivation of both 25(OH)D3 and 1,25(OH)2D3 by initiating a catabolic cascade through hydroxylation at the C-24 or C-23 positions. imrpress.comwikipathways.org The balance between the activities of CYP27B1 and CYP24A1 is crucial in regulating the levels of active vitamin D. scielo.br For vitamin D analogs, their interaction with these enzymes determines their metabolic profile. Analogs that are poor substrates for CYP24A1 often exhibit increased metabolic stability and a longer half-life. mdpi.com

Identification of Specific Hydroxylation Sites in 19,25-Didehydro-vitamin D3

While specific studies on the hydroxylation sites of 19,25-Didehydro-vitamin D3 are not extensively detailed in the provided search results, the metabolism of vitamin D analogs generally follows the established pathways of the parent vitamin D molecule. The primary sites of hydroxylation are the C-1, C-25, and C-24 positions. The introduction of a double bond at the C-19 position and the lack of a hydroxyl group at C-25 in the parent 19,25-Didehydro-vitamin D3 molecule would logically alter its interaction with the activating and deactivating CYP enzymes.

It is known that the presence of the 25-hydroxyl group is a prerequisite for 1α-hydroxylase activity by CYP27B1. imrpress.com Therefore, 19,25-Didehydro-vitamin D3 would first need to undergo 25-hydroxylation, presumably by CYP2R1 or other hepatic 25-hydroxylases, to become a substrate for CYP27B1. Subsequent hydroxylation at the 1α-position would yield the active form. The deactivation of this analog would likely proceed via the CYP24A1-mediated pathway, involving hydroxylation at the C-24 or C-23 positions.

Comparative Metabolic Fate of 19,25-Didehydro-vitamin D3 with Endogenous Vitamin D Metabolites

The metabolic pathway of 19,25-Didehydro-vitamin D3 is expected to parallel that of endogenous vitamin D3, but with potential differences in enzyme affinity and reaction rates due to its structural modifications. The initial activation step for vitamin D3 is 25-hydroxylation in the liver, primarily by CYP2R1, to produce 25(OH)D3. nih.govcreative-diagnostics.com This is followed by 1α-hydroxylation in the kidney by CYP27B1 to form the active hormone 1,25(OH)2D3. nih.gov

The deactivation of both 25(OH)D3 and 1,25(OH)2D3 is mainly carried out by CYP24A1, which initiates a series of oxidative reactions. wikipathways.orgmdpi.com For 1,25(OH)2D3, this can lead to the formation of calcitroic acid or 1α,25(OH)2D3-26,23-lactone. imrpress.com It is plausible that 19,25-Didehydro-vitamin D3 follows a similar activation and deactivation sequence. However, the structural alteration at the C-19 position might influence the binding affinity and catalytic efficiency of the metabolizing enzymes.

Impact of Structural Modifications on Metabolic Stability and Clearance Rates

Structural modifications are a key strategy in designing vitamin D analogs with improved therapeutic profiles, including enhanced metabolic stability. acs.org Modifications to the side chain or the A-ring can alter the interaction with metabolizing enzymes, particularly CYP24A1. mdpi.com For instance, introducing fluorine atoms has been shown to increase resistance to CYP24A1-dependent metabolism. acs.orgfigshare.com

The defining feature of 19,25-Didehydro-vitamin D3 is the double bond at C-19. While the specific impact of this modification on metabolic stability is not detailed in the search results, it is a departure from the structure of native vitamin D3. Such alterations can influence the conformation of the molecule and its fit within the active sites of metabolizing enzymes, potentially leading to altered rates of hydroxylation and clearance compared to the endogenous vitamin D.

Molecular Mechanisms of Action of 19,25 Dde Vitamin D3

Vitamin D Receptor (VDR) Binding Dynamics and Receptor Affinity of 19,25-Didehydro-vitamin D3

Ligand-binding Domain (LBD) Interactions with VDR

There is no specific data available that details the interactions between 19,25-Didehydro-vitamin D3 and the ligand-binding domain (LBD) of the VDR. For other vitamin D analogs, the binding affinity and the subsequent conformational changes in the VDR are critical determinants of their biological activity. These interactions are typically characterized by hydrogen bonds and hydrophobic contacts within the LBD. For instance, the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), establishes key contacts with specific amino acid residues in the VDR's LBD, which stabilizes the receptor in an active conformation. frontiersin.org The lack of similar studies for 19,25-Didehydro-vitamin D3 means its binding affinity and the precise nature of its interaction with the VDR-LBD remain unknown.

Formation and Stability of VDR-Retinoid X Receptor (RXR) Heterodimers

The formation of a stable heterodimer between the VDR and the Retinoid X Receptor (RXR) is a crucial step in the canonical vitamin D signaling pathway. nih.govsav.sk This dimerization significantly enhances the complex's affinity for DNA. sav.sk The ability of a vitamin D analog to promote or inhibit the formation and stability of this heterodimer is a key aspect of its molecular mechanism. Research on other analogs has shown that ligand binding to the VDR induces conformational changes that facilitate the interaction with RXR. nih.govnih.gov However, no studies were found that specifically investigate the effect of 19,25-Didehydro-vitamin D3 on the formation or stability of VDR-RXR heterodimers.

Transcriptional Regulation and Gene Expression Modulation by 19,25-Didehydro-vitamin D3

Binding to Vitamin D Response Elements (VDREs) in Target Gene Promoters

The VDR-RXR heterodimer exerts its genomic effects by binding to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. sav.sktaylorandfrancis.com The sequence and structure of these VDREs can vary, which contributes to the differential regulation of genes. The ability of a VDR-ligand complex to recognize and bind to these elements is fundamental to its gene regulatory activity. There is no available information on whether 19,25-Didehydro-vitamin D3, when bound to the VDR-RXR complex, can effectively bind to VDREs.

Recruitment and Exchange of Coactivators and Corepressors

Upon binding to a VDRE, the VDR-RXR heterodimer recruits a variety of coregulatory proteins, including coactivators and corepressors, which ultimately determine whether a target gene is activated or repressed. researchgate.netnih.gov Agonist-bound VDR typically recruits coactivators, which possess histone acetyltransferase activity, leading to chromatin remodeling and gene transcription. acs.org Conversely, some antagonists may promote the binding of corepressors. The profile of coactivators and corepressors recruited by the 19,25-Didehydro-vitamin D3-VDR complex has not been characterized in any published research.

Analysis of Genome-Wide Transcriptional Responses (e.g., RNA-Seq, Microarray)

Modern transcriptomic techniques such as RNA-Sequencing (RNA-Seq) and microarrays are powerful tools for understanding the global impact of a compound on gene expression. researchgate.netnih.govnih.gov Such analyses provide comprehensive data on the spectrum of genes regulated by a specific vitamin D analog and can reveal novel biological pathways affected by the compound. A search for RNA-Seq or microarray data for cells or tissues treated with 19,25-Didehydro-vitamin D3 did not yield any results. Therefore, a genome-wide view of its transcriptional effects is currently unavailable.

Elucidation of Non-Genomic Signaling Pathways Mediated by 19,25-Dde-vitamin D3

No research data is available to describe the non-genomic signaling pathways specifically mediated by this compound.

Rapid Cellular Responses and Membrane-Associated Receptors

There is no information regarding rapid cellular responses or the involvement of membrane-associated receptors in the action of this compound.

Activation of Intracellular Signaling Cascades (e.g., MAPK, PKC pathways)

Specific data on the activation of intracellular signaling cascades, such as the MAPK and PKC pathways, by this compound is not present in the current scientific literature. For other vitamin D compounds, activation of these pathways is a key component of their non-genomic actions. nih.govmdpi.com

Regulation of MicroRNA (miRNA) Expression and Post-Transcriptional Mechanisms

There are no available studies investigating the role of this compound in the regulation of microRNA (miRNA) expression or other post-transcriptional mechanisms.

Biological Activities of 19,25-Didehydro-1,25-dihydroxyvitamin D3 in Preclinical Research Models

Following a comprehensive review of available scientific literature, it has been determined that there is no specific preclinical research data for the compound "this compound" corresponding to the outlined biological activities. Extensive and targeted searches for this specific vitamin D analog did not yield any studies detailing its effects on cellular proliferation, differentiation, or immunomodulatory properties.

The conducted searches included specific queries for "this compound" in conjunction with key terms such as "cellular proliferation," "differentiation," "keratinocytes," "osteoblasts," "myoblasts," "cancer cell lines," "antiproliferative," "pro-differentiation," "immunomodulatory," "dendritic cells," "T cells," "macrophages," "cytokine," "chemokine," and "antigen-specific immune responses." Despite these efforts, no relevant research findings for this particular compound were identified.

Therefore, it is not possible to provide a detailed, evidence-based article on the biological activities of "this compound" as per the requested outline due to the absence of published scientific data.

While general information exists for other vitamin D3 analogs and their impact on the biological systems mentioned, the strict focus on "this compound" cannot be fulfilled with the currently available scientific evidence.

Should research on this specific compound become publicly available in the future, a detailed article can be generated. Alternatively, if there is interest in a different vitamin D analog with a more extensive body of research, a comprehensive report can be compiled.

Biological Activities in Preclinical Research Models of 19,25 Dde Vitamin D3

Influence on Skeletal Muscle Cell Function and Myogenesis in In Vitro and In Vivo Animal Studies

Regulation of Myoblast Proliferation and Myotube Formation

No studies were found that investigate the role of 19,25-Dde-vitamin D3 in the proliferation of myoblasts or their differentiation and fusion into myotubes.

Intracellular Calcium Handling in Muscle Cells

There is no available data on how this compound may affect calcium signaling, storage, or transport within skeletal muscle cells.

Other Investigational Biological Effects in Animal Models (e.g., organ-specific cellular responses, tissue remodeling)

No research could be located that describes any other biological effects of this compound in animal models, such as its impact on cellular responses in specific organs or its role in tissue remodeling processes.

Without any scientific findings, data tables and detailed discussions on the preclinical biological activities of "this compound" cannot be provided. It is possible that this compound is a novel or highly specialized analog of Vitamin D3 that has not yet been characterized in published research, or it may be referred to by a different nomenclature in the scientific community.

An article focusing on the advanced analytical methodologies for the characterization and quantification of 19,25-Didehydro-vitamin D3 and its metabolites cannot be generated at this time.

Extensive searches for the chemical compound "this compound" or "19,25-Didehydro-vitamin D3" have not yielded any specific scientific literature, research findings, or analytical data. This compound does not appear to be a commonly studied or known metabolite of Vitamin D3 in the existing scientific domain.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the following requested topics, as no information was found for the specific compound :

Advanced Analytical Methodologies for the Characterization and Quantification of 19,25 Dde Vitamin D3 and Its Metabolites

Reference Materials and Standardization Efforts in Vitamin D Analog Research

To maintain scientific accuracy and adhere to the strict content requirements, the generation of an article on "19,25-Dde-vitamin D3" cannot be completed without verifiable research data. It is recommended to verify the compound name and its relevance in current scientific research.

Future Research Directions and Translational Perspectives for 19,25 Dde Vitamin D3

Elucidation of Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) for 19,25-Dde-vitamin D3

Future research would need to focus on synthesizing a series of related compounds with systematic variations in the structure of this compound. This would involve modifying key functional groups to understand their impact on biological activity (SAR) and metabolic stability (SMR). Key areas of investigation would include the stereochemistry of the introduced double bonds and their influence on binding affinity to the vitamin D receptor (VDR) and other potential targets.

Comparative Studies with Other Synthetic Vitamin D Analogs and Endogenous Metabolites

Once the basic biological profile of this compound is established, comparative studies would be crucial. These studies would benchmark its potency and selectivity against the native hormone, 1α,25-dihydroxyvitamin D3, and other clinically relevant analogs like Calcipotriol, Maxacalcitol, or Paricalcitol. Such comparisons would help to identify any potential therapeutic advantages of the novel compound.

Integration of Multi-Omics Approaches (e.g., transcriptomics, proteomics) to Understand Analog Action

To gain a deeper understanding of its mechanism of action, multi-omics approaches would be invaluable. Transcriptomics (RNA-seq) could reveal the genes regulated by this compound, while proteomics would identify changes in protein expression. These unbiased, system-wide analyses could uncover novel signaling pathways and cellular processes affected by the analog, providing insights beyond VDR activation.

Development of Advanced In Silico Models for Analog Design and Prediction

Computational modeling will be instrumental in accelerating the development of second-generation analogs based on the this compound scaffold. Molecular docking simulations could predict the binding mode of the analog within the VDR ligand-binding pocket. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of newly designed compounds, thereby prioritizing synthetic efforts.

Exploration of Novel Therapeutic Research Avenues Based on this compound (excluding direct clinical human trials and related outcomes)

Initial in vitro and in vivo studies in preclinical models would be necessary to explore the therapeutic potential of this compound. Depending on its specific biological activities, research could be directed towards its use in hyperproliferative disorders like cancer or psoriasis, autoimmune diseases, or metabolic bone diseases. These investigations would focus on elucidating the molecular mechanisms underlying its therapeutic effects in relevant disease models.

Q & A

Q. How should researchers select between vitamin D2 and D3 in supplementation studies, and what methodological considerations ensure accurate assessment of their bioequivalence?

Vitamin D3 is preferred due to its superior efficacy in raising serum 25-hydroxyvitamin D [25(OH)D] levels, with randomized trials showing a 1.7-fold greater increase compared to D2 . Bioequivalence studies must use assays capable of distinguishing 25(OH)D2 and 25(OH)D3 isoforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 25-hydroxyvitamin D3-d3) . Trials should employ double-blind designs with ≥11-week durations and monitor baseline 25(OH)D to account for saturation effects in 25-hydroxylation efficiency .

Q. What are the key steps in validating LC-MS/MS methods for quantifying 25-hydroxyvitamin D3 in human serum, particularly when using deuterated internal standards?

Validation requires:

Matrix matching : Use human serum-based calibrators to address recovery variations .

Precision : Demonstrate ≤10% coefficient of variation (CV) for intra-/inter-day precision using quality controls spanning 10–150 ng/mL .

Cross-validation : Compare results against isotope dilution-LC-MS/MS reference methods .

Deuterated standards : Verify isotopic purity (≥97 atom% D) and absence of retention time shifts .

Specificity : Separate 3-epi-25(OH)D3 interference chromatographically .

Q. Why is standardization of vitamin D metabolite measurements critical across laboratories, and what reference materials are recommended?

Standardization reduces inter-laboratory variability (>20% CV in immunoassays vs. <5% in LC-MS/MS) caused by antibody cross-reactivity and matrix effects . The Vitamin D Standardization Program (VDSP) recommends NIST SRM 972a reference materials with certified 25(OH)D3 concentrations . Laboratories should:

Participate in DEQAS proficiency testing .

Use traceable calibration to reference methods .

Verify commutability between calibrators and clinical samples .

Advanced Research Questions

Q. How can physiologically-based pharmacokinetic (PBPK) modeling optimize personalized vitamin D3 dosing regimens?

PBPK models should incorporate:

Nonlinear kinetics : Rapid 25-hydroxylation at low doses (<4000 IU/day) vs. saturation above 100 nmol/L serum D3 .

Adipose partitioning : Validate using deuterium tracer studies .

Genetic factors : Include CYP2R1 polymorphisms affecting hydroxylation .

Adaptive algorithms : Integrate serial 25(OH)D measurements and covariates (BMI, skin pigmentation) . Validation requires comparison against trials with intensive pharmacokinetic sampling .

Q. What experimental approaches resolve contradictions in 25-hydroxylation efficiency under varying physiological conditions?

Contradictions arise from biphasic kinetics: first-order conversion at low doses (slope = 0.433 nmol/L per nmol/L D3) vs. zero-order at supraphysiological doses . Resolution strategies include:

Isotopic tracers : Use [³H]-D3 to differentiate hepatic vs. extrahepatic pathways .

Microsome assays : Quantify CYP2R1 activity across BMI categories .

Population modeling : Apply nonlinear mixed-effects (NONMEM) to identify covariates (e.g., baseline 25(OH)D tertiles) . Hydroxylation efficiency decreases 57% in the highest tertile (>49 nmol/L) .

Q. How do conformational dynamics of vitamin D3 metabolites influence receptor binding and transcriptional activity?

Vitamin D3's A-ring exists in two chair conformers (1:1 ratio), enabling equatorial/axial 1α-hydroxyl orientations critical for vitamin D receptor (VDR) binding . 14-epi analogs (e.g., TX 522) stabilize unique VDR conformations via C/D-ring puckering, enhancing coactivator recruitment despite lower affinity (Kd = 2.3 vs. 0.8 nM for 1,25(OH)₂D3) . Methodologies include:

Limited proteolysis : Assess VDR-RXR heterodimer stability .

FRET assays : Quantify coactivator binding kinetics .

X-ray crystallography : Map hydrogen bonding at ≤2.2Å resolution .

Q. What statistical adjustments address conflicting dose-response data in vitamin D3 studies?

Adjustments include:

Stratification : Group participants by baseline 25(OH)D tertiles (<30, 30–49, ≥50 nmol/L) .

Meta-analyses : Apply inverse variance weighting to correct heteroskedasticity .

Adaptive designs : Titrate doses using interim 25(OH)D measurements (e.g., 4000 IU/day loading doses) .

Mixed-effects models : Incorporate baseline 25(OH)D as a covariate with log-transformed dose terms . Exclude studies using D2 or non-validated assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.